Cas no 870718-04-0 (3-Bromo-2-isopropoxyphenylboronic acid)

3-Bromo-2-isopropoxyphenylboronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. The presence of both the bromo and isopropoxy substituents on the phenyl ring enhances its reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly useful in pharmaceutical and materials science research, where it serves as a building block for constructing complex aromatic systems. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a reliable intermediate for synthetic applications. The product is typically supplied with high purity, ensuring consistent performance in demanding synthetic workflows.
3-Bromo-2-isopropoxyphenylboronic acid structure
870718-04-0 structure
Product name:3-Bromo-2-isopropoxyphenylboronic acid
CAS No:870718-04-0
MF:C9H12BBrO3
MW:258.904782295227
MDL:MFCD05664347
CID:828021
PubChem ID:24881673

3-Bromo-2-isopropoxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Bromo-2-isopropoxyphenyl)boronic acid
    • (3-bromo-2-propan-2-yloxyphenyl)boronic acid
    • 3-Bromo-2-isopropoxyphenylboronic acid
    • AB22363
    • FCH1376779
    • OR360789
    • AX8261413
    • X2545
    • {3-Bromo-2-[(propan-2-yl)oxy]phenyl}boronic acid
    • [3-BROMO-2-(PROPAN-2-YLOXY)PHENYL]BORONIC ACID
    • B-[3-Bromo-2-(1-methylethoxy)phenyl]boronic acid (ACI)
    • Boronic acid, [3-bromo-2-(1-methylethoxy)phenyl]- (9CI)
    • CS-0063900
    • (3-Bromo-2-isopropoxyphenyl)boronicacid
    • VJB71804
    • AKOS015834081
    • AS-55767
    • MFCD05664347
    • BP-11423
    • DTXSID50584426
    • SCHEMBL3319646
    • 870718-04-0
    • A12903
    • MDL: MFCD05664347
    • Inchi: 1S/C9H12BBrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,12-13H,1-2H3
    • InChI Key: FKHTXEIXJGJOCH-UHFFFAOYSA-N
    • SMILES: BrC1C(OC(C)C)=C(B(O)O)C=CC=1

Computed Properties

  • Exact Mass: 258.00600
  • Monoisotopic Mass: 258.00629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: 55-59 °C (lit.)
  • Boiling Point: 380.4±52.0 °C at 760 mmHg
  • Flash Point: 183.9±30.7 °C
  • PSA: 49.69000
  • LogP: 0.91610
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

3-Bromo-2-isopropoxyphenylboronic acid Security Information

3-Bromo-2-isopropoxyphenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC383-50mg
3-Bromo-2-isopropoxyphenylboronic acid
870718-04-0 97%
50mg
145.0CNY 2021-08-04
TRC
B694568-50mg
3-Bromo-2-isopropoxyphenylboronic acid
870718-04-0
50mg
$ 75.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300921-100mg
3-Bromo-2-isopropoxyphenylboronic acid
870718-04-0 97%
100mg
¥303.90 2023-09-04
Alichem
A019111891-5g
(3-Bromo-2-isopropoxyphenyl)boronic acid
870718-04-0 95%
5g
$228.90 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC383-200mg
3-Bromo-2-isopropoxyphenylboronic acid
870718-04-0 97%
200mg
342.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC383-1g
3-Bromo-2-isopropoxyphenylboronic acid
870718-04-0 97%
1g
1368.0CNY 2021-08-04
Apollo Scientific
OR360789-5g
3-Bromo-2-isopropoxyphenylboronic acid
870718-04-0 97%
5g
£140.00 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300921-1g
3-Bromo-2-isopropoxyphenylboronic acid
870718-04-0 97%
1g
¥633.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B300921-250mg
3-Bromo-2-isopropoxyphenylboronic acid
870718-04-0 97%
250mg
¥617.90 2023-09-04
eNovation Chemicals LLC
Y1014527-250mg
(3-Bromo-2-isopropoxyphenyl)boronic acid
870718-04-0 97%
250mg
$60 2025-02-22

Additional information on 3-Bromo-2-isopropoxyphenylboronic acid

Comprehensive Guide to 3-Bromo-2-isopropoxyphenylboronic acid (CAS No. 870718-04-0): Properties, Applications, and Industry Insights

3-Bromo-2-isopropoxyphenylboronic acid (CAS No. 870718-04-0) is a specialized boronic acid derivative widely recognized for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This compound, featuring a bromine substituent and an isopropoxy group, is valued for its versatility in pharmaceutical intermediates, agrochemicals, and material science. Its molecular structure (C9H12BBrO3) enables precise functionalization, making it a sought-after reagent in R&D laboratories.

Recent trends highlight growing interest in boronic acid-based catalysts and bioconjugation techniques, with researchers exploring 3-Bromo-2-isopropoxyphenylboronic acid for targeted drug delivery systems. A 2023 study in Advanced Synthesis & Catalysis emphasized its potential in proteolysis-targeting chimeras (PROTACs), aligning with the surge in searches for "boronic acid in cancer therapy." The compound’s stability under physiological conditions further fuels its adoption in biomedical applications.

From an industrial perspective, demand for CAS 870718-04-0 has risen due to its efficiency in constructing heterocyclic frameworks—a key focus in patent filings for kinase inhibitors. Manufacturers now prioritize high-purity grades (>98%) to meet stringent regulatory requirements, particularly for GMP-compliant synthesis. Analytical techniques like HPLC and NMR are critical for quality control, as impurities can significantly impact reaction yields.

Environmental considerations are shaping synthesis protocols, with green chemistry principles driving innovations in solvent-free reactions and catalytic recycling. A 2024 market report noted a 22% annual growth in sustainable boronic acid derivatives, reflecting broader shifts toward eco-friendly reagents. This aligns with frequent search queries such as "biodegradable arylboronic acids" and "low-toxicity coupling reagents."

Storage and handling of 3-Bromo-2-isopropoxyphenylboronic acid require attention to moisture sensitivity—typical recommendations include inert atmosphere packaging and desiccated conditions at 2–8°C. Suppliers increasingly provide custom synthesis services for modified analogs, catering to niche applications like OLED materials or fluorescent probes.

For researchers investigating structure-activity relationships (SAR), this compound serves as a strategic building block. Its ortho-substitution pattern influences steric effects in metal-catalyzed reactions, a topic covered in-depth at recent ACS National Meeting symposia. Computational chemistry studies also utilize it to model transition state geometries in C–C bond formations.

Emerging applications in PET radiopharmaceuticals (using 18F-labeled derivatives) and molecular imprinting polymers demonstrate the compound’s expanding utility. As the global boronic acid market projects to reach $1.5B by 2027, CAS 870718-04-0 remains a focal point for innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:870718-04-0)3-Bromo-2-isopropoxyphenylboronic acid
A862903
Purity:99%
Quantity:5g
Price ($):193.0